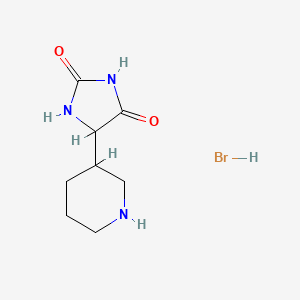

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Piperidin-3-yl)imidazolidine-2,4-dione hydrobromide is a biochemical used for proteomics research . It has a molecular formula of C8H13N3O2•HBr and a molecular weight of 264.12 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to an imidazolidine-2,4-dione group . The molecular formula is C8H13N3O2•HBr .Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.12 . Other physical and chemical properties such as density and refractive index are not available in the resources.Aplicaciones Científicas De Investigación

Anti-arrhythmic Properties

Research has shown that certain derivatives of imidazolidine-2,4-dione, including those with piperidin-3-yl structures, demonstrate anti-arrhythmic properties. One study by Pękala et al. (2005) focused on synthesizing and testing various derivatives, finding that some compounds displayed characteristics of class Ia anti-arrhythmics, commonly used in the management of cardiac arrhythmias (Pękala et al., 2005).

Antibacterial and Antifungal Activities

Matys et al. (2015) investigated a series of imidazolidine-2,4-dione derivatives for their ability to enhance the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). They found that certain derivatives significantly increased the efficacy of β-lactam antibiotics against resistant strains (Matys et al., 2015).

Antidepressant and Anxiolytic Potential

Czopek et al. (2013) conducted a study on imidazolidine-2,4-dione derivatives, focusing on their potential for antidepressant and anxiolytic activity. They discovered compounds with dual affinity for 5-HT1A receptors and serotonin transporters, which could offer a new approach to treating depression and anxiety disorders (Czopek et al., 2013).

Anticancer Activity

In the field of oncology, Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione and tested them for anticancer activity. They found that some derivatives, particularly those with strong electron-withdrawing groups, showed promising activity in inhibiting the topoisomerase-I enzyme, which is crucial in cancer cell replication (Kumar & Sharma, 2022).

Anti-HIV Properties

Ibrahim et al. (2020) synthesized a series of imidazolidin-2,4-dione derivatives as HIV-1 fusion inhibitors. Their studies revealed that some derivatives exhibited significant anti-HIV activities, providing a potential new avenue for HIV treatment (Ibrahim et al., 2020).

Antidiabetic Agents

Research into antidiabetic agents has also incorporated imidazolidine-2,4-dione derivatives. Kadium et al. (2022) designed and synthesized novel derivatives as antidiabetic agents, showing significant blood glucose reduction in models, indicating their potential as therapeutic agents for diabetes management (Kadium et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit adamts , a group of enzymes involved in the breakdown of cartilage.

Mode of Action

Related compounds are known to inhibit adamts enzymes . These enzymes play a crucial role in the degradation of cartilage, and their inhibition can help in the treatment of diseases involving cartilage degradation.

Biochemical Pathways

It can be inferred from related compounds that it may affect pathways involving the degradation of cartilage and disruption of cartilage homeostasis .

Propiedades

IUPAC Name |

5-piperidin-3-ylimidazolidine-2,4-dione;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.BrH/c12-7-6(10-8(13)11-7)5-2-1-3-9-4-5;/h5-6,9H,1-4H2,(H2,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRCFAVEIPJUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2C(=O)NC(=O)N2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B3015296.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)

![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)

![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)